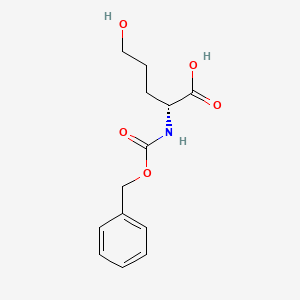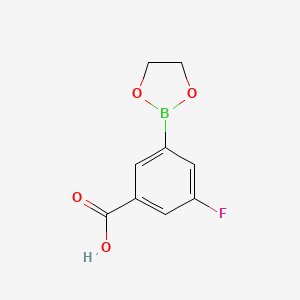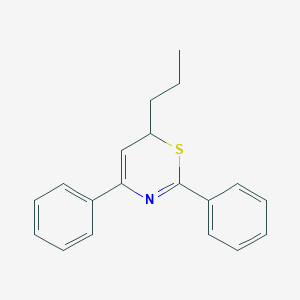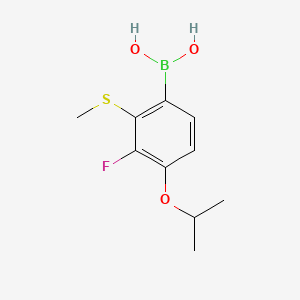
(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)boronic acid is an organoboron compound that has garnered interest in the field of organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with fluoro, isopropoxy, and methylthio groups. These substitutions impart unique chemical properties to the compound, making it valuable for various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with fluoro, isopropoxy, and methylthio groups through electrophilic aromatic substitution reactions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boron reagent such as bis(pinacolato)diboron.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.
Substitution: The fluoro and isopropoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include alkoxides and amines.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Sulfoxides and Sulfones: Resulting from oxidation of the methylthio group.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of (3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
4-(Methylthio)phenylboronic Acid: Similar structure but lacks the fluoro and isopropoxy groups.
3-Fluoro-4-(methylthio)phenylboronic Acid: Similar structure but lacks the isopropoxy group.
Uniqueness
(3-Fluoro-4-isopropoxy-2-(methylthio)phenyl)boronic acid is unique due to the combination of its substituents, which impart distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry.
特性
分子式 |
C10H14BFO3S |
|---|---|
分子量 |
244.10 g/mol |
IUPAC名 |
(3-fluoro-2-methylsulfanyl-4-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C10H14BFO3S/c1-6(2)15-8-5-4-7(11(13)14)10(16-3)9(8)12/h4-6,13-14H,1-3H3 |
InChIキー |
WIWYMQLUUNJOAD-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=C(C=C1)OC(C)C)F)SC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


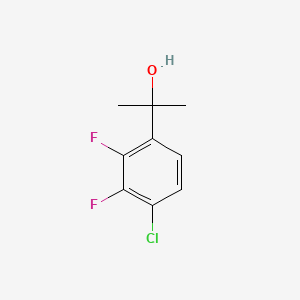
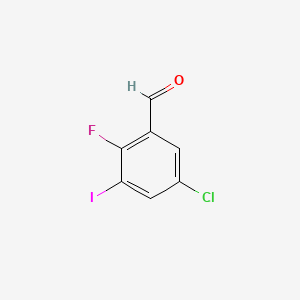

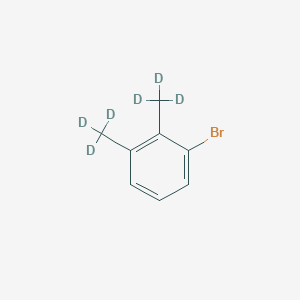
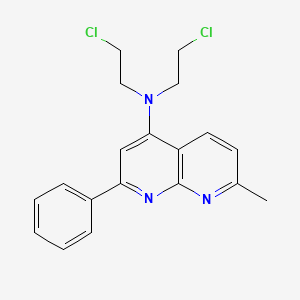
![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14020084.png)
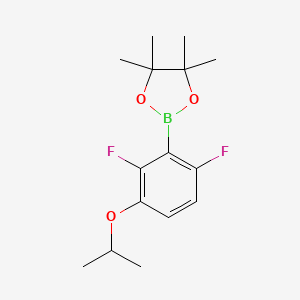
![4-Bromo-7-chlorobenzo[d]thiazole](/img/structure/B14020090.png)

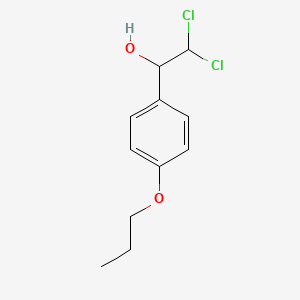
![2-(5-Amino-7-ethoxytriazolo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14020106.png)
